2-(2-Methoxyethyl)-1,3-thiazole-5-carbaldehyde
Description
2-(2-Methoxyethyl)-1,3-thiazole-5-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyethyl group at the second position and an aldehyde group at the fifth position of the thiazole ring. It is used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
2-(2-methoxyethyl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-10-3-2-7-8-4-6(5-9)11-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFCUKUJUQVMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-(2-methoxyethyl)thiazole with an appropriate aldehyde precursor. One common method is the Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired aldehyde product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Methoxyethyl)-1,3-thiazole-5-carbaldehyde may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2-(2-Methoxyethyl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(2-Methoxyethyl)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxyethyl)-1,3-thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites
Biological Activity
2-(2-Methoxyethyl)-1,3-thiazole-5-carbaldehyde is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of 2-(2-Methoxyethyl)-1,3-thiazole-5-carbaldehyde features a thiazole ring fused with an aldehyde functional group. The synthesis typically involves the reaction of thiazole derivatives with appropriate aldehydes under controlled conditions. Recent studies have focused on optimizing synthesis routes to enhance yield and purity while exploring various substituents that may influence biological activity.
Anticancer Activity
Recent research has demonstrated that 2-(2-Methoxyethyl)-1,3-thiazole-5-carbaldehyde exhibits significant anticancer properties. In vitro studies using various cancer cell lines have shown promising results:
- Cell Lines Tested : A549 (lung), MCF-7 (breast), and HCT116 (colon).
- IC50 Values : The compound displayed IC50 values ranging from 10.74 µM to 76.33 µM across different cell lines, indicating potent anticancer activity compared to standard drugs like erlotinib .
Table 1: Anticancer Activity of 2-(2-Methoxyethyl)-1,3-thiazole-5-carbaldehyde
| Cell Line | IC50 Value (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|
| A549 | 10.74 | Erlotinib | 6.12 |
| MCF-7 | 24.34 | Erlotinib | 6.12 |
| HCT116 | 28.65 | Erlotinib | 6.12 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties through assays measuring protein denaturation inhibition:
- Inhibition Rates : The compound showed inhibition rates between 62.08% and 84.94%, comparable to diclofenac sodium which exhibited an inhibition rate of 84.57% .
Table 2: Anti-inflammatory Activity
| Compound | Inhibition (%) |
|---|---|
| 2-(2-Methoxyethyl)-1,3-thiazole-5-carbaldehyde | 62.08 - 84.94 |
| Diclofenac Sodium | 84.57 |
The biological activity of thiazole derivatives, including 2-(2-Methoxyethyl)-1,3-thiazole-5-carbaldehyde, is often attributed to their ability to interact with specific biological targets:
- EGFR Inhibition : The compound has shown potential as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in many cancer types .
- Structure-Activity Relationship (SAR) : Modifications in the thiazole ring and substituent groups significantly affect the potency and selectivity of the compound against various biological targets .
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Case Study on Lung Cancer : In a study involving A549 cells, treatment with 2-(2-Methoxyethyl)-1,3-thiazole-5-carbaldehyde resulted in significant apoptosis induction compared to controls.
- Case Study on Breast Cancer : MCF-7 cell lines treated with varying concentrations demonstrated dose-dependent growth inhibition, supporting further investigation into this compound's therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
